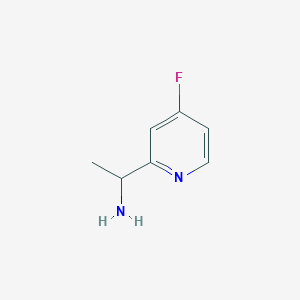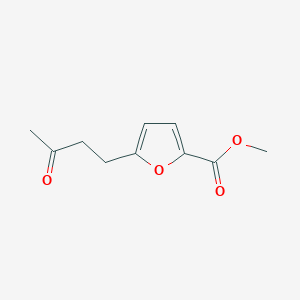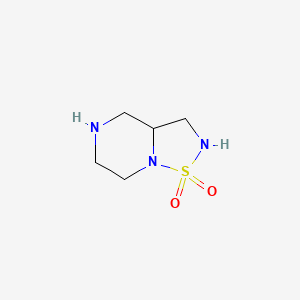![molecular formula C11H20Cl3N3 B13539256 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride CAS No. 2825012-96-0](/img/structure/B13539256.png)
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Piperazin-1-yl)aniline with formaldehyde followed by hydrochloric acid treatment to yield the trihydrochloride salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, or dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride can be compared with other similar compounds such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit significant biological activity and are studied for their therapeutic potential.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Another piperazine derivative with notable biological and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperazine derivatives.
Eigenschaften
CAS-Nummer |
2825012-96-0 |
|---|---|
Molekularformel |
C11H20Cl3N3 |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
(4-piperazin-1-ylphenyl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;;/h1-4,13H,5-9,12H2;3*1H |
InChI-Schlüssel |
PGXISVVRHHGYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)







![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)


